Tert-butyl 4-bromo-3,5-dimethylbenzoate

Description

BenchChem offers high-quality Tert-butyl 4-bromo-3,5-dimethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-bromo-3,5-dimethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H17BrO2 |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

tert-butyl 4-bromo-3,5-dimethylbenzoate |

InChI |

InChI=1S/C13H17BrO2/c1-8-6-10(7-9(2)11(8)14)12(15)16-13(3,4)5/h6-7H,1-5H3 |

InChI Key |

LYHLHZACQVOWMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-bromo-3,5-dimethylbenzoate: Synthesis, Properties, and Applications

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of well-defined molecular building blocks is paramount. Tert-butyl 4-bromo-3,5-dimethylbenzoate is one such intermediate, offering a unique combination of functionalities that make it a valuable precursor for complex molecular architectures. Its structure features a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxylic acid, and a reactive aryl bromide handle, poised for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides a comprehensive technical overview of tert-butyl 4-bromo-3,5-dimethylbenzoate for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, explore its characteristic reactivity, and outline essential safety and handling procedures. The insights herein are designed to bridge theoretical knowledge with practical laboratory application, enabling scientists to effectively leverage this versatile compound in their synthetic endeavors.

Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation for its successful application in synthesis. The key properties of tert-butyl 4-bromo-3,5-dimethylbenzoate are summarized below. The tert-butyl ester group significantly influences its solubility and thermal stability, while the bromo- and dimethyl-substituted benzene ring dictates its electronic and reactive nature.

| Property | Value | Source(s) |

| CAS Number | 440105-29-3 | [1] |

| Molecular Formula | C₁₃H₁₇BrO₂ | [1] |

| Molecular Weight | 285.18 g/mol | [1] |

| SMILES Code | O=C(OC(C)(C)C)C1=CC(C)=C(Br)C(C)=C1 | [1] |

| Storage Conditions | Sealed in a dry place at room temperature. | [1] |

Synthesis of tert-Butyl 4-bromo-3,5-dimethylbenzoate

The synthesis of the title compound is logically approached as a two-step sequence starting from the commercially available 3,5-dimethylbenzoic acid. The first step is a regioselective electrophilic aromatic substitution to install the bromine atom, followed by the protection of the carboxylic acid as a tert-butyl ester.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of tert-butyl 4-bromo-3,5-dimethylbenzoate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid

-

Causality: The two methyl groups on the aromatic ring are ortho-, para-directing and activating. The position para to one methyl group and ortho to the other (C4) is the most sterically accessible and electronically favorable site for electrophilic bromination. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the bromine molecule, generating a potent electrophile ("Br⁺") required for the substitution reaction.

-

Protocol:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 3,5-dimethylbenzoic acid (1 equivalent) and a solvent such as carbon tetrachloride or dichloromethane.

-

Add a catalytic amount of iron powder or FeBr₃ (approx. 0.05 equivalents).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a solution of bromine (1.05 equivalents) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully pouring it into a cold, aqueous solution of sodium bisulfite to destroy excess bromine.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3,5-dimethylbenzoic acid, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of tert-Butyl 4-bromo-3,5-dimethylbenzoate

-

Causality: The tert-butyl ester is installed under acidic conditions. The acid catalyst protonates the carboxylic acid, activating it for nucleophilic attack. However, tert-butanol is a poor nucleophile and is prone to elimination. A more effective and common industrial method is the acid-catalyzed addition of the carboxylic acid to isobutylene.[2][3] The acid protonates isobutylene to form the stable tert-butyl carbocation, which is then readily trapped by the carboxylate to form the ester.[4] This method avoids the high temperatures and water removal required for traditional Fischer esterification with tert-butanol.[5][6]

-

Protocol:

-

In a pressure-rated flask or a sealed tube, dissolve 4-bromo-3,5-dimethylbenzoic acid (1 equivalent) in a suitable solvent like dioxane or diethyl ether.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Cool the solution to a temperature between -10 °C and 0 °C.

-

Bubble isobutylene gas through the solution or add liquefied isobutylene (approx. 2-3 equivalents) while maintaining the low temperature.

-

Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the vessel before carefully opening it.

-

Pour the reaction mixture into a separatory funnel containing a cold, saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

While a specific peer-reviewed spectrum is not publicly available, the structure of tert-butyl 4-bromo-3,5-dimethylbenzoate allows for a reliable prediction of its key spectroscopic features. These predictions are based on standard chemical shift values and the analysis of similar structures.[7][8][9]

-

¹H NMR (in CDCl₃, 300-500 MHz):

-

Aromatic Protons: A singlet appearing around δ 7.6-7.8 ppm, corresponding to the two equivalent protons at the C2 and C6 positions.

-

Methyl Protons: A singlet at approximately δ 2.4-2.5 ppm, integrating to 6 protons from the two equivalent methyl groups on the ring.

-

tert-Butyl Protons: A sharp singlet at δ 1.5-1.6 ppm, integrating to 9 protons.

-

-

¹³C NMR (in CDCl₃, 75-125 MHz):

-

Carbonyl Carbon: δ ~165 ppm.

-

Aromatic C-O: δ ~130-132 ppm.

-

Aromatic C-H: δ ~128-130 ppm.

-

Aromatic C-CH₃: δ ~138-140 ppm.

-

Aromatic C-Br: δ ~125-127 ppm.

-

Quaternary C (tert-butyl): δ ~81-82 ppm.

-

Methyl C (tert-butyl): δ ~28 ppm.

-

Methyl C (ring): δ ~20-22 ppm.

-

-

Mass Spectrometry (EI or ESI):

-

A characteristic isotopic pattern for a monobrominated compound will be observed, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

-

Reactivity and Synthetic Applications

The utility of tert-butyl 4-bromo-3,5-dimethylbenzoate stems from the orthogonal reactivity of its two primary functional groups.

-

The Aryl Bromide: This is the primary site for synthetic elaboration. It serves as an excellent electrophile in a wide range of transition metal-catalyzed cross-coupling reactions. This allows for the construction of complex biaryl systems or the introduction of new functional groups. Common transformations include:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond.[1]

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.[10]

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

-

Nickel-Catalyzed Couplings: Emerging methods that offer alternative reactivity and functional group tolerance.[11]

-

-

The Tert-butyl Ester: This group functions as a sterically demanding and chemically resilient protecting group for the carboxylic acid.[12] It is stable to a wide range of nucleophilic and basic conditions, including those commonly employed in the cross-coupling reactions mentioned above. The carboxylic acid can be deprotected when desired by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, which proceeds via a stable tertiary carbocation mechanism.[12]

Application as a Synthetic Intermediate

The logical sequence of reactions involves first using the aryl bromide as a handle for molecular elaboration, followed by the deprotection of the tert-butyl ester to reveal the carboxylic acid for further functionalization (e.g., amide coupling).

Caption: Typical synthetic utility workflow for tert-butyl 4-bromo-3,5-dimethylbenzoate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for tert-butyl 4-bromo-3,5-dimethylbenzoate is not widely published, data from closely related analogs like methyl 4-bromo-3-methylbenzoate provide a strong basis for assessing its potential hazards.[13][14]

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements (Predicted) | Prevention & Handling |

| H315: Causes skin irritation.[13] | P264: Wash face, hands, and any exposed skin thoroughly after handling.[14] |

| H319: Causes serious eye irritation.[13] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[14] |

| H335: May cause respiratory irritation.[13] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14] |

| P271: Use only outdoors or in a well-ventilated area.[14] | |

| Response | Storage |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14] | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[14] |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] | Disposal |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14] | P501: Dispose of contents/container to an approved waste disposal plant.[14] |

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

-

Stability: The compound is expected to be stable under normal storage conditions.[13]

Conclusion

Tert-butyl 4-bromo-3,5-dimethylbenzoate is a strategically designed chemical intermediate with significant potential in multi-step synthesis. The robust tert-butyl ester protecting group allows for selective manipulation of the aryl bromide moiety through a host of powerful cross-coupling reactions. This orthogonal reactivity, combined with a straightforward synthetic route, makes it an attractive building block for constructing complex organic molecules in pharmaceutical and materials research. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and effectively incorporate this versatile compound into their synthetic programs.

References

-

Convenient Preparation of tert-Butyl Esters. ResearchGate. [Link]

- DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids.

- US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. synlett.com. [Link]

-

ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID. YouTube. [Link]

-

Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. PubMed. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Aryl and alkyl bromide cross-coupling reaction through photoredox. ResearchGate. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. [Link]

-

Carboxylic Acids Important Reactions. Jack Westin. [Link]

-

The Reversible Esterification of Carboxylic Acids with Isobutene and Trimethylethylene. Quantitative Studies and Synthetic Applications. ACS Publications. [Link]

-

Tert-butyl 4-bromo-3-methylbenzoate. PubChem. [Link]

-

tert-Butyl 4-bromo-2-methylbenzoate. PubChem. [Link]

-

Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

Sources

- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 3. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jackwestin.com [jackwestin.com]

- 7. Tert-butyl 4-bromo-3-methylbenzoate | C12H15BrO2 | CID 11845988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 4-bromo-2-methylbenzoate | C12H15BrO2 | CID 53432590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. researchgate.net [researchgate.net]

- 11. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

Strategic Synthesis of tert-Butyl 4-Bromo-3,5-dimethylbenzoate: Pathways, Protocols, and Mechanistic Insights

An In-depth Technical Guide for Medicinal Chemists

Abstract

The tert-butyl 4-bromo-3,5-dimethylbenzoate scaffold is a pivotal building block in contemporary drug discovery, notably in the development of potent inhibitors for targets like the Bromodomain and Extra-Terminal domain (BRD4) proteins, which show promise in oncology.[1] The strategic placement of its functional groups—a sterically demanding tert-butyl ester, a synthetically versatile bromine atom, and directing methyl groups—requires a carefully planned synthetic sequence. This guide provides an in-depth analysis of the principal pathways for synthesizing its precursors, focusing on the underlying chemical principles that govern reagent selection and reaction conditions. We will dissect three core stages: the formation of the 3,5-dimethylbenzoic acid backbone, the regioselective introduction of the bromine atom, and the final, sterically challenging tert-esterification. Each section offers a comparative analysis of competing methodologies, detailed experimental protocols, and mechanistic justifications to empower researchers in medicinal chemistry and process development with the knowledge to execute robust and scalable syntheses.

Introduction: A Key Scaffold in Modern Drug Discovery

The architecture of tert-butyl 4-bromo-3,5-dimethylbenzoate is of significant interest to medicinal chemists. The 3,5-dimethyl substitution pattern pre-organizes the molecule for specific interactions within protein binding pockets, while the bromine at the 4-position serves as a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The tert-butyl ester acts as a bulky protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions in later synthetic stages. Its role as a key intermediate in the synthesis of advanced BRD4 inhibitors underscores the need for reliable and efficient production methods.[1] This guide explores the most effective strategies to construct this valuable intermediate, starting from common commercial materials.

Retrosynthetic Analysis

A logical retrosynthetic approach to tert-butyl 4-bromo-3,5-dimethylbenzoate reveals several key precursor molecules and strategic bond disconnections. The synthesis can be logically divided into three primary stages, each with distinct chemical challenges and multiple solutions.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Core Precursor: 3,5-Dimethylbenzoic Acid

The synthesis begins with the formation of the 3,5-dimethylbenzoic acid core, typically via the oxidation of one methyl group of mesitylene (1,3,5-trimethylbenzene). The choice of oxidant is critical and depends on factors such as scale, cost, safety, and environmental impact.

Pathway 1.1: Oxidation of Mesitylene

Mesitylene is an inexpensive and readily available starting material. The challenge lies in selectively oxidizing only one of the three methyl groups.

-

Nitric Acid Oxidation: A classical but harsh method involves refluxing mesitylene with dilute nitric acid.[2] This method can suffer from the formation of nitrated byproducts and the release of toxic NOx gases.

-

Permanganate Oxidation: Potassium permanganate (KMnO₄) is a powerful oxidant, but the reaction can be difficult to control and may lead to over-oxidation, producing 5-methylisophthalic acid.[2]

-

Catalytic Air Oxidation: Modern industrial methods favor liquid-phase air oxidation using a cobalt or manganese salt catalyst, often in an acetic acid solvent.[3][4] This approach is more environmentally benign and cost-effective for large-scale production. A solvent-free variant using a composite catalyst has also been developed to reduce equipment corrosion and environmental pollution.[4][5]

Caption: Key oxidation routes from mesitylene.

Table 1: Comparison of Oxidation Methods for Mesitylene

| Method | Oxidant/Catalyst | Solvent | Advantages | Disadvantages |

| Nitric Acid Oxidation | Dilute HNO₃ | Water | Inexpensive reagents | Harsh conditions, NOx byproduct, potential nitration[2] |

| Permanganate Oxidation | KMnO₄ | Water | Strong oxidant | Over-oxidation risk, generates MnO₂ waste[2] |

| Catalytic Air Oxidation | Air / O₂ | Acetic Acid | Economical, scalable, "green" oxidant | Requires pressure, acidic solvent can be corrosive[3][4] |

| Solvent-Free Oxidation | Air / O₂ | None | High efficiency, no corrosive solvent, low cost | Requires specialized composite catalyst[4][5] |

Experimental Protocol: Air Catalytic Oxidation of Mesitylene

This protocol is adapted from patented industrial methods.[3][4]

-

Setup: Charge a pressure reactor equipped with a mechanical stirrer, gas inlet, and reflux condenser with mesitylene, glacial acetic acid (as solvent), cobalt (II) acetate tetrahydrate, and a bromide source (e.g., sodium bromide) as a co-catalyst.

-

Reaction: Seal the reactor, pressurize with compressed air (or pure oxygen), and heat the mixture to the desired temperature (typically 90-150°C). Maintain vigorous stirring to ensure efficient gas-liquid mixing.

-

Monitoring: Monitor the reaction progress by GC or HPLC to track the consumption of mesitylene and the formation of 3,5-dimethylbenzoic acid.

-

Work-up: After completion, cool the reactor and vent the excess pressure. Distill off the acetic acid under reduced pressure.

-

Purification: Dissolve the residue in an aqueous sodium hydroxide solution and wash with an organic solvent (e.g., toluene) to remove unreacted mesitylene. Acidify the aqueous layer with concentrated HCl to precipitate the 3,5-dimethylbenzoic acid. Filter the solid, wash with cold water, and dry. Recrystallization from an alcohol/water mixture can be performed for higher purity.[2]

Part II: Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid

With the benzoic acid core in hand, the next critical step is the regioselective installation of a bromine atom at the 4-position. The two methyl groups and the carboxylic acid group all influence the position of electrophilic attack.

Pathway 2.1: Direct Electrophilic Bromination

The methyl groups are ortho-, para-directing activators, while the carboxylic acid is a meta-directing deactivator. Both influences direct incoming electrophiles to the positions ortho to the methyl groups (positions 2, 4, and 6). Since the 2 and 6 positions are sterically hindered by the adjacent carboxylic acid and methyl group, the 4-position is the most electronically and sterically favored site for bromination.

-

Reagents: Molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS) are common brominating agents. More recently, reagents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) have been shown to be effective and cost-efficient alternatives to NBS.[6]

Experimental Protocol: Direct Bromination

-

Setup: Dissolve 3,5-dimethylbenzoic acid in a suitable solvent (e.g., dichloromethane or acetic acid) in a flask protected from light.

-

Reaction: Add a catalytic amount of iron powder or FeBr₃. Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise. The red-brown color of bromine should dissipate as it reacts.

-

Monitoring: Follow the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to destroy excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to yield 4-bromo-3,5-dimethylbenzoic acid.

Pathway 2.2: The Sandmeyer Reaction Route

An alternative, multi-step route involves the diazotization of an aniline precursor followed by a copper-catalyzed substitution. This pathway offers excellent regiochemical control and is often used when direct bromination is problematic. The Sandmeyer reaction transforms an aromatic amino group into a diazonium salt, which is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles, including bromide from a Cu(I)Br salt.[7][8][9]

The sequence begins with 3,5-dimethylaniline, which is first brominated at the para-position to yield 4-bromo-3,5-dimethylaniline.[10] This intermediate is then converted to the target acid.

Caption: The Sandmeyer reaction pathway.

Experimental Protocol: Sandmeyer Bromination

This protocol describes the conversion of the corresponding aniline precursor.

-

Diazotization: Suspend 4-amino-3,5-dimethylbenzoic acid in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5°C. Stir for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt is typically confirmed by a negative starch-iodide paper test for nitrous acid.[11]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and heat it to 60-80°C.[9] Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Work-up: After the addition is complete and gas evolution has ceased, cool the reaction mixture. The product often precipitates from the solution.

-

Purification: Filter the crude solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the pure 4-bromo-3,5-dimethylbenzoic acid.

Part III: Final Esterification to Form the tert-Butyl Ester

The final step is the esterification of 4-bromo-3,5-dimethylbenzoic acid. The formation of a tert-butyl ester is not trivial via standard Fischer esterification. The high reactivity of tert-butanol in the presence of strong acid leads to rapid dehydration to isobutylene, making direct esterification extremely difficult.[12] Therefore, alternative methods are required.

Pathway 3.1: Acid-Catalyzed Reaction with Isobutylene

This is a highly effective method where the carboxylic acid is treated with gaseous isobutylene under acidic conditions (e.g., sulfuric acid or a strong sulfonic acid).[13] The isobutylene is protonated to form the stable tert-butyl carbocation, which is then attacked by the carboxylate anion.

Pathway 3.2: Acyl Chloride Intermediate

The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with tert-butanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Pathway 3.3: Di-tert-butyl Dicarbonate (Boc₂O) Method

A milder and very common laboratory-scale method involves the reaction of the carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP). This reaction proceeds through a mixed anhydride intermediate.

Caption: Common methods for tert-butyl ester formation.

Table 2: Comparison of tert-Butyl Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Isobutylene | Isobutylene, H₂SO₄ (cat.) | Pressurized vessel | Atom economical, high yield | Requires handling of a flammable gas and a pressure reactor[13] |

| Acyl Chloride | SOCl₂, t-BuOH, Base | Typically 0°C to RT | High reactivity, reliable | Two-step process, generates corrosive HCl |

| Boc₂O Method | Boc₂O, DMAP (cat.) | Room Temperature | Mild conditions, clean reaction | Reagent is more expensive, generates CO₂ and t-BuOH byproduct |

Experimental Protocol: Esterification using Boc₂O and DMAP

-

Setup: Dissolve 4-bromo-3,5-dimethylbenzoic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction: Add a catalytic amount of DMAP (e.g., 0.1 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O, typically 1.1-1.5 equivalents). Stir the reaction at room temperature. The reaction can be monitored by the evolution of CO₂ gas.

-

Monitoring: Track the disappearance of the starting carboxylic acid by TLC or LC-MS. The reaction is usually complete within a few hours.

-

Work-up: Once complete, dilute the reaction mixture with the solvent. Wash sequentially with a dilute acid (e.g., 1M HCl) to remove DMAP, then with saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl 4-bromo-3,5-dimethylbenzoate.

Summary and Outlook

The synthesis of tert-butyl 4-bromo-3,5-dimethylbenzoate can be achieved through several robust and scalable pathways. For large-scale industrial production, a route commencing with the catalytic air oxidation of mesitylene, followed by direct electrophilic bromination, and concluding with an isobutylene-based esterification offers the most economical and efficient approach. For laboratory-scale synthesis where milder conditions and simpler setups are preferred, the use of a Sandmeyer reaction for bromination and the Boc₂O method for esterification provide excellent alternatives with high yields and purity. The continued importance of this scaffold in the development of targeted therapeutics, particularly in the field of epigenetics, ensures that optimization of these synthetic routes will remain an active area of research for process chemists and drug developers.

References

- Benchchem. (n.d.). 1-Bromo-3,5-dimethylbenzene Synthesis Pathways. Retrieved from a URL provided by the grounding tool.

- Google Patents. (n.d.). CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.

-

PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Retrieved from [Link]

- Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.

- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

-

PrepChem.com. (n.d.). Synthesis of tert-butyl 4-bromomethylbenzoate. Retrieved from [Link]

-

Semantic Scholar. (2015). Production method for 3, 5-dimethylbenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Mahavir Synthesis. (n.d.). 3,5-dimethylbenzoic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Retrieved from [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

- Google Patents. (n.d.). CN101492343B - Process for producing 3,5-dimethyl bromobenzene.

-

Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis route of the sulfone warhead 4.

- The Royal Society of Chemistry. (2018).

-

ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. Retrieved from [Link]

-

ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol? Retrieved from [Link]

- International Journal of Scientific & Technology Research. (2020).

-

Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions. Retrieved from [Link]

- Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 5031-5034.

-

Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Retrieved from [Link]

- Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.

- Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230.

-

ResearchGate. (2012). Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Retrieved from [Link]

- Li, D., et al. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 11, 1284593.

Sources

- 1. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - Google Patents [patents.google.com]

- 4. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. 1-Bromo-3,5-dimethylbenzene | Aryl Bromide Reagent [benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-butyl 4-bromo-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 4-bromo-3,5-dimethylbenzoate, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure combines a sterically hindered ester, which can serve as a protecting group or be hydrolyzed under specific conditions, with a brominated and dimethylated benzene ring, offering multiple sites for further functionalization. This makes it a valuable intermediate for the synthesis of more complex molecules.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for its use in research and development. The following table summarizes the key identifiers and physicochemical properties of tert-butyl 4-bromo-3,5-dimethylbenzoate.

| Identifier | Value |

| CAS Number | 440105-29-3 |

| IUPAC Name | tert-butyl 4-bromo-3,5-dimethylbenzoate |

| Molecular Formula | C₁₃H₁₇BrO₂ |

| Molecular Weight | 285.18 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1C)Br)C(=O)OC(C)(C)C |

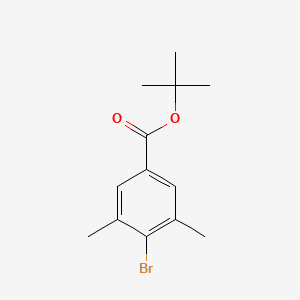

Molecular Structure

The structural arrangement of tert-butyl 4-bromo-3,5-dimethylbenzoate is key to its reactivity and potential applications. The following diagram illustrates its molecular structure.

Caption: Molecular structure of tert-butyl 4-bromo-3,5-dimethylbenzoate.

Synthesis Pathway

The synthesis of tert-butyl 4-bromo-3,5-dimethylbenzoate can be logically approached in a two-step process starting from 3,5-dimethylaniline. The first step involves the bromination and subsequent conversion of the amino group to a carboxylic acid to yield 4-bromo-3,5-dimethylbenzoic acid. The second step is the esterification of this carboxylic acid with a tert-butyl group.

Caption: Plausible synthesis workflow for tert-butyl 4-bromo-3,5-dimethylbenzoate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the intermediate and the final product, based on established chemical transformations.

Part 1: Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid (CAS: 7697-32-7)

This multi-step procedure starts with the bromination of 3,5-dimethylaniline, followed by a Sandmeyer reaction to introduce the nitrile group, and finally hydrolysis to the carboxylic acid.

Materials:

-

3,5-Dimethylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Copper(I) cyanide (CuCN)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Appropriate organic solvents for extraction and purification

Procedure:

-

Bromination: Dissolve 3,5-dimethylaniline in acetonitrile. Cool the solution in an ice bath and slowly add a solution of N-bromosuccinimide in acetonitrile. Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once complete, concentrate the reaction mixture under reduced pressure. The crude product, 4-bromo-3,5-dimethylaniline, can be purified by column chromatography.

-

Diazotization: Suspend the purified 4-bromo-3,5-dimethylaniline in an aqueous solution of sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. Stir the resulting diazonium salt solution for a short period.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the CuCN solution. Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

Hydrolysis: Cool the reaction mixture and make it strongly basic by adding a concentrated solution of sodium hydroxide. Heat the mixture under reflux for several hours to hydrolyze the nitrile to the carboxylate salt.

-

Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry to yield 4-bromo-3,5-dimethylbenzoic acid.[1]

Part 2: Synthesis of tert-butyl 4-bromo-3,5-dimethylbenzoate

This procedure details the esterification of the carboxylic acid intermediate using di-tert-butyl dicarbonate, a common and effective method for forming tert-butyl esters.[2]

Materials:

-

4-Bromo-3,5-dimethylbenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3,5-dimethylbenzoic acid in the chosen anhydrous solvent.

-

Addition of Reagents: Add a catalytic amount of DMAP to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the esterification can be monitored by TLC, observing the disappearance of the starting carboxylic acid.

-

Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure tert-butyl 4-bromo-3,5-dimethylbenzoate.

Analytical Characterization

The identity and purity of tert-butyl 4-bromo-3,5-dimethylbenzoate are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic region should display a singlet for the two equivalent aromatic protons. Two singlets corresponding to the two methyl groups on the benzene ring will also be present.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The carbonyl carbon of the ester will appear downfield. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the bromo and methyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.[3]

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-O stretching bands for the ester linkage.

-

Characteristic absorptions in the fingerprint region corresponding to the substituted benzene ring.

Safety and Handling

Conclusion

tert-butyl 4-bromo-3,5-dimethylbenzoate is a synthetically useful building block. The presence of the bromo substituent allows for further modifications via cross-coupling reactions, while the tert-butyl ester can be selectively removed under acidic conditions. These features make it an attractive intermediate for the synthesis of complex organic molecules in various fields of chemical research, including drug discovery and materials science.

References

-

Illinois State University. Infrared Spectroscopy. [Link]

Sources

Thermal Stability & Decomposition of tert-Butyl Benzoate Derivatives

The "thermal decomposition of tert-butyl benzoate derivatives" encompasses two distinct chemical families critical to drug development: tert-butyl esters (ubiquitous protecting groups) and tert-butyl peroxybenzoates (radical initiators).

This guide distinguishes between them to prevent catastrophic experimental errors. The ester is thermally robust (~300°C), while the peroxide is thermally sensitive (~100°C).

A Technical Guide for Synthetic & Process Chemists

Part 1: Executive Technical Summary

In pharmaceutical process development, tert-butyl benzoate derivatives serve two opposing roles based on their oxygen content:

-

The Esters (Protecting Groups): Used to mask carboxylic acids. They are thermally stable and require high temperatures (>250°C) or acid catalysis to decompose via a concerted retro-ene mechanism .

-

The Peroxides (Initiators): Used to initiate radical polymerization or oxidation. They possess a weak O–O bond and decompose at low temperatures (Onset ~90–100°C) via homolytic cleavage .

Critical Safety Distinction: Confusing the thermal profile of an ester with a peroxy-derivative can lead to runaway reactions. This guide details the kinetics, mechanisms, and characterization protocols for both.[1][2][3]

Part 2: tert-Butyl Benzoate Esters (Protecting Groups)

Mechanistic Underpinnings: The Retro-Ene Elimination

Unlike simple hydrolysis, the thermal decomposition of tert-butyl esters in the absence of external acid occurs via a gas-phase unimolecular elimination (

Key Insight: Because the reaction is concerted, it is highly stereoelectronically demanding. The transition state involves the abstraction of a

Figure 1: Concerted retro-ene decomposition pathway of tert-butyl benzoate esters.

Kinetic Analysis & Substituent Effects (Hammett Correlation)

The thermal stability of tert-butyl benzoate derivatives is governed by the electronic nature of the substituent on the phenyl ring.

-

Hammett

Value: +0.58 (at 600 K) [1].[4] -

Interpretation: The positive

value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs).[5][6]-

Mechanism: In the transition state, the C–O bond cleavage is slightly more advanced than the C–H bond breaking. This generates a partial negative charge on the benzoate oxygen. EWGs stabilize this developing charge, lowering the activation energy (

) and decreasing thermal stability .

-

Table 1: Predicted Relative Thermal Stability of p-Substituted Derivatives

Based on Hammett

| Substituent (R) | Electronic Effect | Hammett | Relative Rate ( | Thermal Stability ( |

| -NO₂ | Strong EWG | +0.78 | Fastest | Lowest (< 280°C) |

| -Cl | Weak EWG | +0.23 | Fast | Moderate |

| -H | Reference | 0.00 | 1.0 | High (~300°C) |

| -CH₃ | Weak EDG | -0.17 | Slow | High |

| -OCH₃ | Strong EDG | -0.27 | Slowest | Highest (> 320°C) |

Note: While exact onset temperatures depend on heating rate (TGA), the trend is invariant: Nitro derivatives are the least thermally stable.

Part 3: tert-Butyl Peroxybenzoates (Radical Initiators)

The Safety Criticality

tert-Butyl peroxybenzoate (TBPB) is structurally similar to the ester but contains a peroxy (-O-O-) linkage. This bond is significantly weaker (~35-40 kcal/mol) than the ester C-O bond.

Thermal Decomposition Data

-

Mechanism: Homolytic scission of the O–O bond to form the benzoyloxy radical and tert-butoxy radical.

-

Self-Accelerating Decomposition Temperature (SADT): ~50–60°C [2].

-

Exothermic Onset (DSC): ~90–100°C.[7]

-

Energy Release: Highly exothermic (~1200 J/g), posing a severe explosion hazard if confined [3].

Part 4: Experimental Protocols

Protocol A: Determination of via Thermogravimetric Analysis (TGA)

Objective: Determine the thermal decomposition temperature of a new tert-butyl ester derivative.

-

Sample Prep: Weigh 5–10 mg of dry solid into an alumina crucible. Ensure the sample is spread evenly to minimize thermal gradients.

-

Atmosphere: Purge with Nitrogen (

) at 50 mL/min to prevent oxidative degradation (combustion) and isolate the thermal elimination process. -

Method:

-

Equilibration: Hold at 30°C for 5 minutes.

-

Ramp: Heat from 30°C to 600°C at 10°C/min .

-

-

Data Analysis:

-

Plot Weight (%) vs. Temperature .

-

Identify the Extrapolated Onset Temperature (

) : The intersection of the baseline and the tangent of the inflection point. -

Validation: For tert-butyl esters, the mass loss step should theoretically match the molecular weight of isobutylene (56 g/mol ) relative to the total MW.

-

Protocol B: Safety Screening via DSC (Differential Scanning Calorimetry)

Objective: Detect potential explosive decomposition in peroxy-derivatives.

-

Crucible: Use High-Pressure Gold-Plated Crucibles (sealed) to contain volatile decomposition products and prevent sensor corrosion.

-

Sample Mass: Restrict to < 2 mg for energetic materials.

-

Ramp: 5°C/min from 30°C to 400°C.

-

Criteria: Any sharp exothermic peak (heat flow > 0) indicates decomposition. Calculate enthalpy (

) by integrating the peak.

Workflow Visualization

Figure 2: Decision matrix for thermal analysis of tert-butyl derivatives.

References

-

Journal of the Chemical Society, Perkin Transactions 2. "The nature of the transition state in ester pyrolysis. Part III. The Hammett correlation for pyrolysis of t-butyl benzoates." (1970s).[8]

-

Journal of Loss Prevention in the Process Industries. "Thermal hazard assessment of tert-butyl perbenzoate using advanced calorimetric techniques." (2023).[9]

-

Maximum Academic Press. "Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate." (2025).

-

BenchChem. "An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry." (2025).[7][8][10][11]

-

Organic Chemistry Portal. "tert-Butyl Esters: Stability and Deprotection."

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Butyl Acetate Pyrolysis and Combustion Chemistry: Mechanism Generation and Shock Tube Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. The nature of the transition state in ester pyrolysis. Part III. The Hammett correlation for pyrolysis of t-butyl benzoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 7. researchgate.net [researchgate.net]

- 8. Tert-butyl 4-nitrobenzoate | C11H13NO4 | CID 283005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. cris.unibo.it [cris.unibo.it]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of tert-butyl 4-bromo-3,5-dimethylbenzoate

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Navigating Steric Hindrance in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly challenging substrate: tert-butyl 4-bromo-3,5-dimethylbenzoate. The steric hindrance imposed by the two ortho-methyl groups and the bulky tert-butyl ester presents a significant hurdle to the key steps of the catalytic cycle. Overcoming these steric challenges requires a carefully optimized protocol, leveraging modern advancements in catalyst systems. The successful coupling of such hindered substrates is crucial for accessing complex molecular architectures in drug discovery and development, where atropisomeric biaryls and other sterically demanding structures are of increasing interest.[5][6] This document provides a detailed, experience-driven protocol and the underlying scientific rationale to empower researchers to successfully employ this versatile building block in their synthetic endeavors.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing any Suzuki-Miyaura reaction. The generally accepted mechanism involves three primary stages centered around a palladium catalyst.[1][4]

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This step, often rate-limiting for sterically hindered substrates, involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate.[1][3] The electron-rich nature of the aryl bromide, influenced by the ortho-methyl groups, can make this step particularly challenging.[7]

-

Transmetalation: This stage involves the transfer of the organic group from the organoboron reagent to the palladium center. The presence of a base is crucial here; it activates the boronic acid or ester, forming a more nucleophilic boronate species that facilitates the transfer.[8][9][10]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, thus closing the catalytic loop.[1][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of tert-butyl 4-bromo-3,5-dimethylbenzoate with Phenylboronic Acid

This protocol details a robust procedure for the Suzuki-Miyaura coupling of the sterically hindered tert-butyl 4-bromo-3,5-dimethylbenzoate with phenylboronic acid. The choice of a highly active catalyst system is critical for achieving good yields with such challenging substrates.[12][13]

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| tert-butyl 4-bromo-3,5-dimethylbenzoate | >98% | Commercial | |

| Phenylboronic acid | >98% | Commercial | |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercial | An air-stable precatalyst that is reduced in situ. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Commercial | Ensure the base is finely powdered and dry. |

| 1,4-Dioxane | Anhydrous | Commercial | Use a dry, degassed solvent. |

| Deionized Water | High Purity | In-house | Must be degassed. |

| Standard Schlenk line or glovebox | N/A | N/A | For maintaining an inert atmosphere. |

| Magnetic stirrer with heating | N/A | N/A | |

| Standard laboratory glassware | N/A | N/A | Oven-dried before use. |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl 4-bromo-3,5-dimethylbenzoate (299 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

-

Catalyst Addition: To this mixture, add Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Through the septum, add 8 mL of anhydrous, degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Key Considerations and Troubleshooting

The success of the Suzuki-Miyaura coupling, especially with challenging substrates, hinges on several critical factors:

-

Catalyst and Ligand Selection: For sterically hindered aryl bromides, the use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition and reductive elimination steps.[4][12] Ligands like SPhos or RuPhos, in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, can offer improved performance.[4][14] The chosen Pd(dppf)Cl₂ is a reliable, all-around catalyst that is often effective for a range of substrates.

-

Choice of Base: The base plays a multifaceted role, and its choice can significantly influence the reaction outcome.[9] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial for hindered couplings.[12][15] However, K₂CO₃ in an aqueous/organic solvent mixture is a robust and commonly successful condition.[16][17] The presence of water can be crucial for the efficacy of inorganic bases.[18]

-

Solvent System: A polar aprotic solvent like 1,4-dioxane or THF, often with added water, is standard. The water helps to solubilize the inorganic base and can accelerate the transmetalation step.[16][18] Anhydrous conditions with organic-soluble bases may also be employed, particularly if substrates are sensitive to hydrolysis.

-

Troubleshooting Common Issues:

-

Low or No Conversion: This often points to an issue with catalyst activity or the oxidative addition step. Consider a more active ligand system, ensure all reagents and solvents are of high purity and appropriately degassed, and verify the integrity of the boronic acid.[7]

-

Homocoupling of Boronic Acid: This side reaction can occur if the reaction mixture is exposed to oxygen, which can re-oxidize Pd(0) to Pd(II).[3] Thorough degassing is essential to minimize this.

-

Protodeborylation: The cleavage of the C-B bond of the organoboron reagent can be a significant side reaction, especially with prolonged heating or in the presence of excess water. Using boronic esters (e.g., pinacol esters) can enhance stability.[3]

-

Conclusion

The Suzuki-Miyaura coupling of tert-butyl 4-bromo-3,5-dimethylbenzoate, while challenging due to steric hindrance, is a highly achievable transformation with the appropriate selection of catalyst, base, and reaction conditions. The protocol provided herein serves as a validated starting point for researchers. By understanding the mechanistic underpinnings and key experimental parameters, scientists in drug discovery and materials science can confidently utilize this reaction to construct complex, sterically encumbered biaryl structures, paving the way for new molecular innovations.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Cano, R., et al. (2012). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

-

Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

Organometallics - ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

ResearchGate. (2016). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

-

ACS Publications. (2006). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

The Journal of Organic Chemistry - ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]

-

Synlett. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

Organometallics - ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

-

ResearchGate. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]

-

The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

-

ACS Publications. (2024). Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. [Link]

-

ResearchGate. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

-

ResearchGate. (2013). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

-

The Journal of Organic Chemistry - ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

-

Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]

-

ResearchGate. (2018). Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. [Link]

-

ACS Catalysis - ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

-

ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

MDPI. (2021). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. [Link]

-

Chemistry – An Asian Journal. (2021). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. [Link]

-

Molecules. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

-

Chemistry – A European Journal. (2018). Preparation of Polyfunctional Biaryl Derivatives by Cyclolanthanation of 2‐Bromobiaryls and Heterocyclic Analogues Using nBu2LaCl⋅4 LiCl. [Link]

-

Molbank. (2025). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. [Link]

-

ResearchGate. (2023). Synthesis of a variety of biaryl derivatives. Reaction conditions: all... [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. catalysis-consulting.com [catalysis-consulting.com]

Application Notes & Protocols: Lithium-Halogen Exchange for the Synthesis of Functionalized Aryl Intermediates from 4-bromo-3,5-dimethylbenzoate

Introduction: Strategic Importance and Context

The lithium-halogen exchange is a cornerstone transformation in modern organic synthesis, enabling the regioselective formation of highly reactive organolithium intermediates from organic halides.[1] This reaction is particularly powerful for the synthesis of functionalized aromatic compounds, where the newly formed carbon-lithium bond can be intercepted by a wide array of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds.[2]

This guide provides a detailed protocol and in-depth analysis of the lithium-halogen exchange reaction applied to methyl 4-bromo-3,5-dimethylbenzoate. This substrate is a valuable building block, but its functionalization presents a specific challenge: the presence of an electrophilic ester moiety. A successful transformation hinges on kinetically controlled conditions where the rate of lithium-halogen exchange vastly outpaces the rate of competing nucleophilic attack on the ester. This document outlines the mechanistic principles, critical experimental parameters, and safety protocols necessary to achieve high-yielding and selective transformations.

Mechanistic Rationale and Key Parameters

The efficacy of the lithium-halogen exchange is governed by a delicate interplay of kinetics and thermodynamics, influenced by the choice of reagents, solvent, and temperature.

The Underlying Mechanism

The reaction between an organolithium reagent (R-Li) and an aryl halide (Ar-X) is generally understood to proceed through a nucleophilic attack of the organolithium's carbanionic carbon on the halogen atom of the aryl halide.[3] This process can involve the formation of a transient "ate-complex" as either an intermediate or a transition state.[4][5] The equilibrium of the reaction is driven by the formation of the more stable organolithium species. Since aryl carbanions (sp² hybridized) are more stable than alkyl carbanions (sp³ hybridized), the equilibrium strongly favors the formation of the aryllithium product when using an alkyllithium reagent like n-butyllithium (n-BuLi).[6][7]

The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl, which correlates with the polarizability of the halogen atom.[4][8] For aryl bromides, the exchange is typically very rapid, even at cryogenic temperatures.[3]

Caption: Generalized mechanism of lithium-halogen exchange.

Critical Experimental Variables

-

Organolithium Reagent: Both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are commonly employed.

-

n-BuLi: A versatile and widely used reagent. It is sufficiently reactive for exchange with aryl bromides and is less pyrophoric than t-BuLi.[9]

-

t-BuLi: A stronger base and more reactive reagent.[6][9] While it can accelerate the exchange, its high reactivity increases the risk of side reactions, such as deprotonation of the solvent (THF) or attack on the ester.[10] For the target substrate, n-BuLi is the more prudent choice to maximize selectivity.

-

-

Temperature: This is the most critical parameter for substrates containing electrophilic functional groups. The lithium-halogen exchange is an extremely fast process, even at -78 °C.[5] In contrast, the nucleophilic addition of n-BuLi to the ester is significantly slower at this temperature. Maintaining a cryogenic temperature (typically -78 °C, achieved with a dry ice/acetone bath) is mandatory to ensure the exchange reaction goes to completion before any significant ester attack occurs.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard.[1] They are crucial for solvating the organolithium species, breaking down aggregates, and increasing reactivity.[11] THF is often preferred due to its superior solvating power. However, it can be deprotonated by highly reactive organolithiums like t-BuLi, especially at temperatures above -40 °C.[10]

Safety Protocols for Organolithium Reagents

WARNING: Organolithium reagents such as n-BuLi and t-BuLi are pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[10] Strict adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or a face shield, and appropriate gloves. A combination of inner nitrile gloves and outer neoprene or Nomex gloves is recommended.[12][13]

-

Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or an inert-atmosphere glovebox.[14][15][16]

-

Glassware and Solvents: All glassware must be rigorously dried in an oven (e.g., overnight at >120 °C) and cooled under an inert atmosphere.[15] Solvents must be anhydrous.

-

Handling and Transfer: Use dry, gas-tight syringes or stainless-steel cannulas for transferring organolithium solutions.[14]

-

Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) or a container of powdered lime or dry sand within arm's reach to smother small fires.[12][13] Never use a water or CO₂ extinguisher on an organolithium fire.

Detailed Experimental Protocol

This protocol describes the generation of the aryllithium species from methyl 4-bromo-3,5-dimethylbenzoate and its subsequent trapping with an electrophile (benzaldehyde is used as an example).

Reagents and Equipment

| Item | Specification | Purpose |

| Reagents | ||

| Methyl 4-bromo-3,5-dimethylbenzoate | >98% purity | Starting Material |

| n-Butyllithium (n-BuLi) | ~2.5 M in hexanes | Lithiating Agent |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Reaction Solvent |

| Benzaldehyde | Anhydrous, freshly distilled | Example Electrophile |

| Saturated aq. NH₄Cl | Reagent grade | Quenching Solution |

| Diethyl Ether / Ethyl Acetate | Reagent grade | Extraction Solvent |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent grade | Drying Agent |

| Equipment | ||

| Schlenk Flasks | Oven-dried | Reaction Vessels |

| Schlenk Line / Inert Gas Manifold | Argon or Nitrogen source | Inert Atmosphere |

| Magnetic Stirrer and Stir Bars | Agitation | |

| Gas-tight Syringes & Needles | Various sizes, oven-dried | Reagent Transfer |

| Cryogenic Bath (Dewar) | Dry ice / Acetone or Isopropanol | Low-Temperature Control |

| Thermometer | Low-temperature | Temperature Monitoring |

Step-by-Step Procedure

Caption: Experimental workflow for the lithium-halogen exchange and quench.

-

System Preparation: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Purge the system with argon for 10-15 minutes.

-

Reactant Addition: To the flask, add methyl 4-bromo-3,5-dimethylbenzoate (1.0 eq). Evacuate and backfill the flask with argon three times. Add anhydrous THF via syringe to achieve a concentration of approximately 0.1-0.2 M.

-

Cooling: Place the flask in a dry ice/acetone bath and allow the solution to cool to an internal temperature of -78 °C with stirring.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (often to yellow or orange) may be observed, indicating the formation of the aryllithium species.

-

Exchange Reaction: Stir the reaction mixture at -78 °C for 30 minutes to ensure the lithium-halogen exchange is complete.

-

Electrophilic Quench: In a separate oven-dried flask under argon, prepare a solution of the chosen electrophile (e.g., benzaldehyde, 1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the stirred aryllithium solution at -78 °C.

-

Reaction Completion: Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

-

Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting and Key Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive n-BuLi (degraded by air/moisture).2. Wet solvent or glassware.3. Reaction temperature was too high, leading to side reactions. | 1. Titrate the n-BuLi solution before use to determine its exact molarity.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Maintain strict temperature control at -78 °C during addition and exchange. |

| Recovery of Starting Material | 1. Insufficient n-BuLi added.2. Incomplete reaction time. | 1. Use freshly titrated n-BuLi and ensure accurate addition of 1.1 equivalents.2. Increase the exchange reaction time to 45-60 minutes at -78 °C. |

| Formation of Butyl-Ester Adduct | 1. Reaction temperature was too high.2. n-BuLi was added too quickly.3. Prolonged time before adding the electrophile. | 1. Strictly maintain the temperature at -78 °C.2. Add the n-BuLi solution slowly and dropwise to dissipate the local exotherm.3. Add the electrophile promptly after the 30-minute exchange period. |

| Complex Product Mixture | 1. Multiple side reactions occurring.2. Impure starting materials or electrophile. | 1. Re-evaluate all parameters, especially temperature and reagent quality.2. Purify starting materials and electrophile (e.g., by distillation) before use. |

References

-

Vertex AI Search Result[11], Mechanism of lithium-halogen exchange of primary alkyl iodide, 2018-04-28.

-

Vertex AI Search Result[4], Metal–halogen exchange - Wikipedia.

-

Vertex AI Search Result[12], Procedures for Safe Use of Pyrophoric Organolithium Reagents, 2009-02-26.

-

Vertex AI Search Result[14], Safe handling of organolithium compounds in the laboratory - Princeton EHS.

-

Vertex AI Search Result[5], lithium halogen exchange #1 revised.

-

Vertex AI Search Result[13], Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu, 2024-01-29.

-

Vertex AI Search Result[15], A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC, 2016-11-12.

-

Vertex AI Search Result[16], Pyrophorics - Organolithium Reagents - Standard Operating Procedure, 2012-12-14.

-

Vertex AI Search Result[8], The Mechanism of Lithium-Halogen Exchange - Macmillan Group, 2007-02-22.

-

Vertex AI Search Result[6], nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?, 2021-09-10.

-

Vertex AI Search Result[17], Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences.

-

Vertex AI Search Result, Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis.

-

Vertex AI Search Result[9], Why do we use t-BuLi instead of sec-BuLi and n-BuLi? : r/chemhelp - Reddit, 2025-07-13.

-

Vertex AI Search Result[18], Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC.

-

Vertex AI Search Result[10], tert-Butyllithium - Wikipedia.

-

Vertex AI Search Result[19], Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC.

-

Vertex AI Search Result[2], Organolithium reagent - Wikipedia.

-

Vertex AI Search Result[20], In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange - ResearchGate, 2026-01-11.

-

Vertex AI Search Result[3], (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate.

-

Vertex AI Search Result[21], Li Halogen Exchange? : r/Chempros - Reddit, 2021-05-07.

-

Vertex AI Search Result[22], In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange - PMC, 2022-11-29.

-

Vertex AI Search Result[1], LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE - BYU ScholarsArchive, 2013-08-28.

-

Vertex AI Search Result[23], In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange - PubMed, 2023-01-02.

-

Vertex AI Search Result[7], OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode [Link] T h is w o rk is lice n se d u n d e r a C re a tive C.

-

Vertex AI Search Result[24], Organolithium reagents – Knowledge and References - Taylor & Francis.

-

Vertex AI Search Result[25], The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3.

Sources

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. ethz.ch [ethz.ch]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. reddit.com [reddit.com]

- 10. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. ehs.ucr.edu [ehs.ucr.edu]

- 13. ehs.uci.edu [ehs.uci.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]